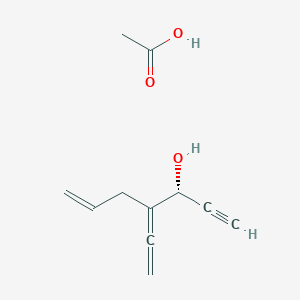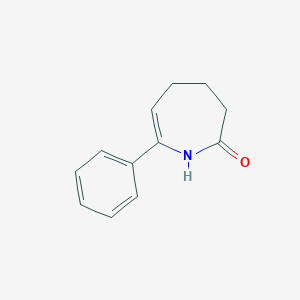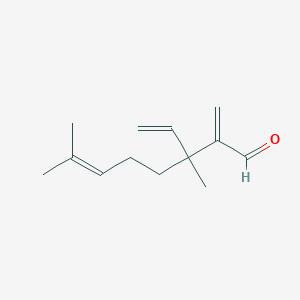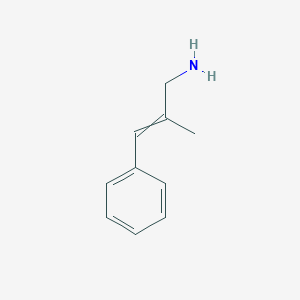![molecular formula C16H10N4O5 B14218824 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 561307-93-5](/img/structure/B14218824.png)
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system linked to a hydrazone moiety, which is further substituted with a 3,5-dinitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 3,5-dinitrophenylhydrazine and naphthalen-2-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. Hydrochloric acid is often used as a catalyst to facilitate the reaction, which proceeds efficiently to yield the desired hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Conversion to amino-naphthalenone derivatives.
Substitution: Formation of substituted hydrazone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of sensors for detecting heavy metals and other analytes.
Wirkmechanismus
The mechanism of action of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity. The exact molecular pathways and targets are still under investigation, but its ability to interact with enzymes and receptors is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 4-{2-(2,4-Dinitrophenyl)hydrazinylidenemethyl}-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Uniqueness
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the naphthalene ring and the 3,5-dinitrophenyl group distinguishes it from other hydrazone derivatives, offering distinct advantages in various applications.
Eigenschaften
CAS-Nummer |
561307-93-5 |
|---|---|
Molekularformel |
C16H10N4O5 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
1-[(3,5-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-15-6-5-10-3-1-2-4-14(10)16(15)18-17-11-7-12(19(22)23)9-13(8-11)20(24)25/h1-9,21H |
InChI-Schlüssel |
XJNZKJMLKVEGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)

![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)



![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
